molecular formula C7H13NO3 B2672881 Methyl 4-methylmorpholine-3-carboxylate CAS No. 1544577-76-5

Methyl 4-methylmorpholine-3-carboxylate

Cat. No. B2672881
CAS RN: 1544577-76-5
M. Wt: 159.185
InChI Key: GMFUIPPFAQAGTG-UHFFFAOYSA-N
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Description

“Methyl 4-methylmorpholine-3-carboxylate” is a chemical compound with the linear formula C7H13O3N1 . It is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The InChI code for “Methyl 4-methylmorpholine-3-carboxylate” is 1S/C7H13NO3/c1-8-3-4-11-5-6 (8)7 (9)10-2/h6H,3-5H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model .


Physical And Chemical Properties Analysis

“Methyl 4-methylmorpholine-3-carboxylate” is a solid at room temperature . Its molecular weight is 159.19 .

Scientific Research Applications

Efficient Condensing Agents for Amide and Ester Formation

Methyl 4-methylmorpholine-3-carboxylate has been associated with derivatives that serve as effective condensing agents. For example, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) facilitates the condensation of carboxylic acids and amines, leading to the formation of amides and esters with good yields. This process benefits from simple conditions, including atmospheric pressure and the absence of solvent drying, making it a practical method for amide and ester synthesis (Kunishima et al., 1999).

Synthesis of Bioactive Compounds

Methyl 4-methylmorpholine-3-carboxylate derivatives have been synthesized through rhodium(II) acetate-catalyzed carbene insertion, yielding compounds of pharmaceutical interest. These derivatives serve as versatile building blocks for bioactive molecules, demonstrating the compound's utility in medicinal chemistry (Trstenjak, Ilaš, Kikelj, 2013).

Fluorination Studies

The fluorination of 4-methylmorpholine has led to the discovery of highly fluorinated morpholines, showcasing the compound's applicability in developing novel fluorinated organic molecules. These studies provide insight into reaction mechanisms and product characterization, expanding the scope of fluorine chemistry (Rendell, Wright, 1978).

Catalysis and C-H Bond Activation

Research has highlighted the role of derivatives in palladium-catalyzed methylation and arylation, demonstrating the compound's significance in facilitating C-H bond activation and coupling reactions. These findings contribute to the development of efficient catalytic processes in organic synthesis (Giri et al., 2007).

Ionic Liquid and Biomass Solvent Applications

Studies have also explored the synthesis and properties of 4-methylmorpholine-based ionic liquids, highlighting their potential in applications such as biomass dissolution and green chemistry. These ionic liquids exhibit moderate to low toxicity and provide an environmentally friendly alternative for various industrial processes (Pernak et al., 2011).

Safety And Hazards

This compound has been classified under GHS07 for safety. It may cause eye irritation (H319). Precautionary measures include avoiding inhalation and contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

methyl 4-methylmorpholine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-8-3-4-11-5-6(8)7(9)10-2/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMFUIPPFAQAGTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOCC1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-methylmorpholine-3-carboxylate

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